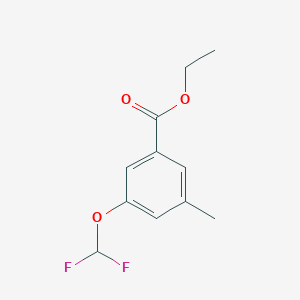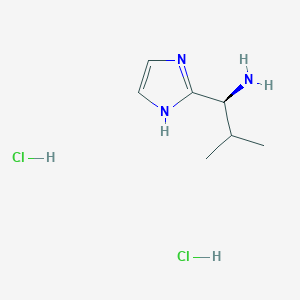
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride, typically involves the cyclization of amido-nitriles. One method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the one-pot microwave-assisted synthesis using a Schiff’s base complex nickel catalyst, which enables the formation of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis due to its high yield and the ability to recover and reuse the catalyst . This method is advantageous for large-scale production as it reduces reaction times and improves overall efficiency.
化学反应分析
Types of Reactions
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are known for their role in enzyme inhibition and as components of biologically active molecules.
作用机制
The mechanism of action of (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazole-2-yl-methanamine
- 1H-Imidazole-4-carboxaldehyde
- 1H-Imidazole-5-carboxylic acid
Uniqueness
What sets (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern and stereochemistry, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
属性
分子式 |
C7H15Cl2N3 |
|---|---|
分子量 |
212.12 g/mol |
IUPAC 名称 |
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)6(8)7-9-3-4-10-7;;/h3-6H,8H2,1-2H3,(H,9,10);2*1H/t6-;;/m0../s1 |
InChI 键 |
LRHTUSLURSGDKJ-ILKKLZGPSA-N |
手性 SMILES |
CC(C)[C@@H](C1=NC=CN1)N.Cl.Cl |
规范 SMILES |
CC(C)C(C1=NC=CN1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
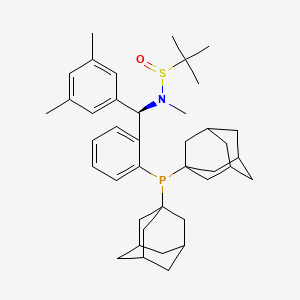
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
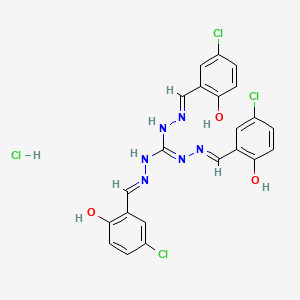
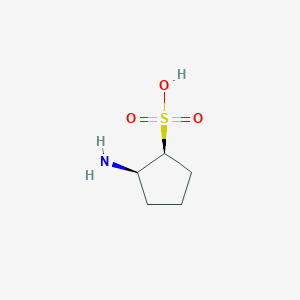

![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)


